2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide
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Overview
Description
2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide is a complex organic compound that features a combination of pyrimidine and thiazole rings These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.
Next, the pyrimidine ring is synthesized, often starting from substituted anilines and reacting them with formamide or formic acid derivatives. The final step involves coupling the thiazole and pyrimidine rings through a sulfanyl linkage, which can be facilitated by using thiolating agents such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the pyrimidine and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine or thiazole rings.
Scientific Research Applications
2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit specific enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the pyrimidine ring can interact with nucleic acids, affecting DNA and RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide
- 2-(2-methyl-4-phenylpyrimidin-6-yl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide
Uniqueness
The unique combination of the 2-methyl-6-phenylpyrimidin-4-yl and thiazole rings in 2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide contributes to its distinct biological activities. The specific positioning of the substituents on the pyrimidine ring can significantly influence its interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanyl-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS2/c1-11(16(22)21-17-18-8-9-23-17)24-15-10-14(19-12(2)20-15)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCKXYGLGYWSQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SC(C)C(=O)NC2=NC=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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